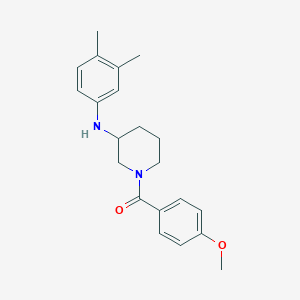![molecular formula C23H17ClN2O2 B4971487 3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B4971487.png)
3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide, also known as CMBA, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. CMBA belongs to the class of acrylamide derivatives and has been studied for its anti-inflammatory, anti-tumor, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide is not fully understood, but it is believed to act through multiple pathways. 3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. 3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide has also been shown to inhibit the activation of NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, thereby reducing oxidative stress. 3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production. 3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide has also been shown to have low toxicity, making it a viable option for in vitro and in vivo studies. However, one limitation of using 3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide. One area of interest is the development of 3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide and its potential therapeutic applications in various diseases. The use of 3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide in combination with other drugs or therapies is also an area of interest for future studies. Finally, the development of novel drug delivery systems for 3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide may enhance its therapeutic efficacy and reduce potential side effects.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide is a small molecule with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a promising candidate for further studies. The synthesis of 3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide has been optimized to increase its yield and purity, making it a viable option for large-scale production. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide involves the reaction of 4-(5-methyl-1,3-benzoxazol-2-yl)aniline with 4-chloroacryloyl chloride in the presence of a base. The resulting product is purified by column chromatography to obtain pure 3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide. The synthesis of 3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide has been optimized to increase its yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB pathway. 3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide has also been studied for its anti-tumor properties, showing promising results in inhibiting the growth of various cancer cell lines. Additionally, 3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c1-15-2-12-21-20(14-15)26-23(28-21)17-6-10-19(11-7-17)25-22(27)13-5-16-3-8-18(24)9-4-16/h2-14H,1H3,(H,25,27)/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKJCMVCQXDSKT-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4971407.png)
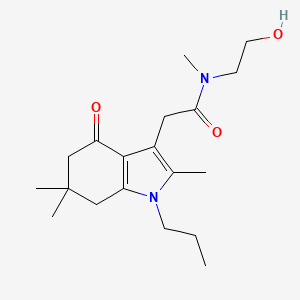
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B4971416.png)
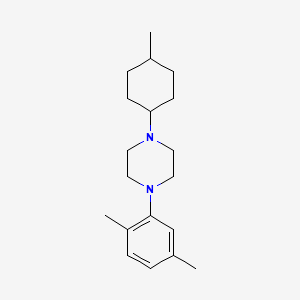
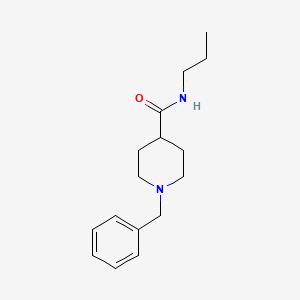
![2-[(1,5-dicyano-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)thio]acetamide](/img/structure/B4971449.png)
![2-(4-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4971455.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4971464.png)
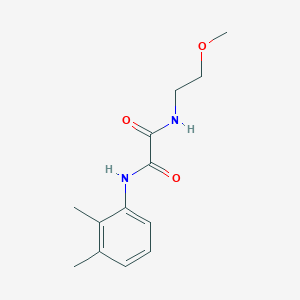
![4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-N-(3,5-dimethyl-4-isoxazolyl)-1-piperidinecarboxamide](/img/structure/B4971480.png)
![N-[3-(dimethylamino)propyl]-N-(3-ethoxy-4-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4971499.png)
![N-(1-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4971504.png)
![5-(4-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4971509.png)
